molecular formula C10H10O4 B1217854 Methyl acetylsalicylate CAS No. 580-02-9

Methyl acetylsalicylate

Cat. No.: B1217854
CAS No.: 580-02-9
M. Wt: 194.18 g/mol
InChI Key: ONWPLBKWMAUFGZ-UHFFFAOYSA-N
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Description

Methyl acetylsalicylate, also known as methyl 2-acetoxybenzoate, is an organic compound with the molecular formula C10H10O4. It is a derivative of salicylic acid and is commonly used in the pharmaceutical and chemical industries. This compound is known for its anti-inflammatory and analgesic properties, making it useful in various medicinal applications .

Scientific Research Applications

Methyl acetylsalicylate has a wide range of applications in scientific research:

Mechanism of Action

Target of Action

Methyl acetylsalicylate, also known as acetylsalicylic acid methyl ester, is a natural product isolated from Pisum sativum . Its primary targets are cyclooxygenase 1 and 2 (COX-1 and COX-2) enzymes . These enzymes play a crucial role in the conversion of arachidonic acid into prostaglandins, which are responsible for pain and inflammation .

Mode of Action

This compound inhibits the COX-1 and COX-2 enzymes . This inhibition blocks the synthesis of prostaglandins, thereby reducing pain and inflammation . It’s worth noting that acetylsalicylate, a related compound, acetylates a serine in COX-1 and COX-2 in the active site of the enzyme .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the arachidonic acid pathway . By inhibiting the COX-1 and COX-2 enzymes, this compound prevents the conversion of arachidonic acid into prostaglandins . This leads to a decrease in the production of prostaglandins, which are key mediators of inflammation and pain .

Pharmacokinetics

This compound shares similar pharmacokinetic properties with acetylsalicylic acid (ASA), commonly known as aspirin . ASA is rapidly transformed into salicylate in the stomach, intestinal mucosa, blood, and mainly in the liver . Salicylate is the active metabolite responsible for most anti-inflammatory and analgesic effects . The half-life of salicylate depends on the major metabolic pathway used at a given concentration and becomes longer with increasing dosage .

Result of Action

The inhibition of prostaglandin synthesis by this compound results in the alleviation of pain and inflammation . Additionally, long-term use of acetylsalicylic acid, a related compound, has been associated with a decreased risk of various cancers, including colorectal, esophageal, breast, lung, prostate, liver, and skin cancer .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the efficacy of this compound can be decreased when used in combination with certain other compounds . Furthermore, the effect of this compound on TRPM7 channels is thought to be a consequence of cytosolic acidification, rather than direct . This suggests that the cellular environment and pH can influence the action of this compound .

Safety and Hazards

Methyl acetylsalicylate can be harmful if swallowed, inhaled, or absorbed through the skin. Its vapor mist is irritating to the eyes, mucous membranes, upper respiratory tract, and skin. Ingestion of relatively small amounts can cause severe poisoning and death .

Future Directions

Topical delivery of salicylates, including Methyl acetylsalicylate, is a promising area of research. Current studies are exploring both passive and active strategies, including emerging technologies, to enhance skin permeation of these compounds .

Biochemical Analysis

Biochemical Properties

Methyl acetylsalicylate plays a crucial role in biochemical reactions, primarily through its interaction with cyclooxygenase enzymes. It inhibits the activity of cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2), leading to a decrease in the production of prostaglandins, which are mediators of inflammation and pain . Additionally, this compound interacts with various proteins and biomolecules, including albumin, to which it binds in the plasma .

Cellular Effects

This compound exerts significant effects on various cell types and cellular processes. It influences cell signaling pathways by inhibiting the synthesis of prostaglandins, thereby reducing inflammation and pain . This compound also affects gene expression by modulating the activity of transcription factors involved in inflammatory responses. Furthermore, this compound impacts cellular metabolism by uncoupling oxidative phosphorylation, leading to a decrease in ATP production .

Molecular Mechanism

The molecular mechanism of action of this compound involves the acetylation of serine residues in the active site of cyclooxygenase enzymes. This acetylation inhibits the enzyme’s activity, resulting in reduced production of prostaglandins . Additionally, this compound binds to albumin in the plasma, which affects its distribution and bioavailability . The compound also modulates gene expression by influencing transcription factors involved in inflammatory responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is rapidly absorbed and distributed in the body, with its effects becoming evident within 30 minutes of administration . Over time, this compound undergoes hydrolysis to form salicylic acid, which is responsible for its long-term effects. The stability and degradation of this compound are influenced by factors such as pH and temperature . Long-term exposure to this compound can lead to chronic toxicity, characterized by metabolic acidosis and central nervous system effects .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits anti-inflammatory and analgesic effects without significant adverse effects . At high doses, this compound can cause toxicity, leading to symptoms such as gastrointestinal bleeding, renal dysfunction, and central nervous system disturbances . The threshold for toxicity varies among different animal species, with cats being more susceptible to salicylate toxicity compared to dogs .

Metabolic Pathways

This compound is metabolized primarily in the liver through conjugation with glycine and glucuronic acid . The predominant pathway involves the formation of salicyluric acid and salicyl phenolic glucuronide . These metabolites are then excreted in the urine. The metabolic pathways of this compound are influenced by factors such as dose and individual variability in enzyme activity .

Transport and Distribution

This compound is rapidly absorbed from the gastrointestinal tract and distributed to various tissues, including the liver, kidneys, and central nervous system . The compound binds to albumin in the plasma, which affects its distribution and bioavailability . This compound can cross the placental barrier and is also excreted in breast milk . The transport and distribution of this compound are influenced by factors such as pH and the presence of other drugs .

Subcellular Localization

The subcellular localization of this compound is primarily in the cytoplasm, where it exerts its effects on cyclooxygenase enzymes . The compound does not have specific targeting signals or post-translational modifications that direct it to specific compartments or organelles. Its activity is influenced by the presence of other cellular components, such as albumin and transcription factors .

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl acetylsalicylate can be synthesized through the esterification of salicylic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves heating the mixture under reflux conditions to facilitate the esterification process.

Industrial Production Methods: In industrial settings, the production of this compound often involves the following steps:

Chemical Reactions Analysis

Types of Reactions: Methyl acetylsalicylate undergoes various chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base, this compound can hydrolyze to form salicylic acid and methanol.

    Oxidation: It can be oxidized to form different oxidation products depending on the reagents and conditions used.

    Substitution: The acetyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions with water.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Substitution: Various nucleophiles can be used depending on the desired substitution product.

Major Products Formed:

Comparison with Similar Compounds

    Methyl salicylate:

    Acetylsalicylic acid (Aspirin): A well-known analgesic and anti-inflammatory drug, it is more commonly used for systemic effects.

    Salicylic acid: The parent compound, used in various topical formulations for its keratolytic and anti-inflammatory properties.

Uniqueness: Methyl acetylsalicylate is unique in its dual role as both an ester and an acetyl derivative of salicylic acid. This dual functionality allows it to be used in a variety of applications, from medicinal formulations to industrial uses, making it a versatile compound in both research and industry .

Properties

IUPAC Name

methyl 2-acetyloxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O4/c1-7(11)14-9-6-4-3-5-8(9)10(12)13-2/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONWPLBKWMAUFGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=CC=C1C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20206724
Record name Aspirin methyl ester
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

580-02-9
Record name Methyl 2-acetoxybenzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=580-02-9
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Record name Aspirin methyl ester
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Record name Methylrhodine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403847
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Record name Aspirin methyl ester
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl O-acetylsalicylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.008.593
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Record name METHYL ACETYLSALICYLATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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